molecular formula C9H15NO3 B1321742 Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate CAS No. 59857-84-0

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Cat. No.: B1321742
CAS No.: 59857-84-0
M. Wt: 185.22 g/mol
InChI Key: VEDZQKXBBVWZHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves the reaction of itaconic acid methyl ester with isopropyl amine. In this process, 59.1 g (1 mol) of isopropyl amine is added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether over the course of 30 minutes . The reaction mixture is then stirred and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves its interaction with specific molecular targets and pathways The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate include other pyrrolidine derivatives such as:

  • Methyl 1-Isopropyl-2-oxopyrrolidine-3-carboxylate
  • Methyl 1-Isopropyl-2-oxopyrrolidine-5-carboxylate
  • Methyl 1-Isopropyl-2-oxopyrrolidine-6-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDZQKXBBVWZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606291
Record name Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59857-84-0
Record name Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the course of 30 minutes, 59.1 g (1 mol) of isopropyl amine were added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether. When the slightly exothermic reaction had finished, the reaction mixture was allowed to stand for 24 hours at room temperature. Then the solvent was removed in vacuo and the residue was subjected to fractionated vacuum distillation. boiling point: 95-98° C/0.05 mm Hg; nD20 : 1.4680
Quantity
59.1 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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